7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Description

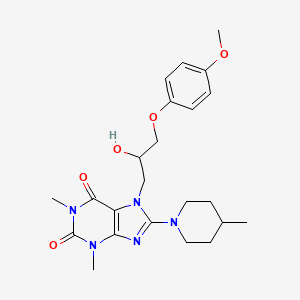

This compound is a purine-2,6-dione derivative with a complex substitution pattern. Its core structure includes a purine scaffold substituted at positions 1 and 3 with methyl groups, at position 7 with a 2-hydroxy-3-(4-methoxyphenoxy)propyl chain, and at position 8 with a 4-methylpiperidin-1-yl moiety . The 4-methoxyphenoxy group contributes to lipophilicity, while the hydroxyl and methylpiperidine substituents may enhance solubility and receptor binding. This compound is structurally related to xanthine derivatives, which are known for diverse pharmacological activities (e.g., adenosine receptor modulation, phosphodiesterase inhibition).

Properties

IUPAC Name |

7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N5O5/c1-15-9-11-27(12-10-15)22-24-20-19(21(30)26(3)23(31)25(20)2)28(22)13-16(29)14-33-18-7-5-17(32-4)6-8-18/h5-8,15-16,29H,9-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCGBVUGVYICLDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC3=C(N2CC(COC4=CC=C(C=C4)OC)O)C(=O)N(C(=O)N3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione , also known as a derivative of purine, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes a purine base with various substituents, which may influence its biological activity. The molecular formula is , and it has an average mass of approximately 443.497 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C25H29N5O4 |

| Average Mass | 443.497 g/mol |

| Monoisotopic Mass | 443.21687 g/mol |

Research indicates that the biological activity of this compound may be attributed to its interaction with various biological targets, particularly in the central nervous system (CNS). Notably, it has been studied for its potential effects on neurotransmitter systems and cellular signaling pathways.

- Neurotransmitter Modulation : The compound may influence acetylcholine receptors, which play a crucial role in cognitive functions and memory . Enhanced binding to these receptors could lead to improved synaptic transmission.

- Antioxidant Properties : Preliminary studies suggest that the compound exhibits antioxidant activity, which could be beneficial in mitigating oxidative stress-related damage in cells .

- Anti-inflammatory Effects : Some findings propose that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

Case Studies and Research Findings

A variety of studies have explored the biological activities of similar purine derivatives, providing insights into their potential therapeutic applications:

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with other purine derivatives:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related analogs from the evidence, focusing on substitution patterns and inferred pharmacological implications:

Table 1: Structural and Functional Comparison of Purine-2,6-Dione Derivatives

*Calculated based on molecular formulas from evidence.

Key Findings:

Position 8 Substituent Diversity: The 8-position substitutions dictate pharmacological profiles. For example: Piperidine/Piperazine: Bulky aliphatic amines (e.g., 4-methylpiperidin-1-yl or piperazinyl) may enhance receptor selectivity and solubility . Aromatic Amines (Anilino): Planar structures like 3-methylanilino favor interactions with aromatic residues in enzyme active sites (e.g., kinases) .

Spirocyclic analogs () with diazaspiro[4.5]decane-2,4-dione cores exhibit distinct conformational rigidity, which may improve metabolic stability .

Computational Similarity Insights: Machine learning-based similarity metrics (Tanimoto, Dice) suggest that analogs with >70% structural overlap (e.g., piperazinyl vs. piperidinyl derivatives) may share bioactivity profiles . However, minor substitutions (e.g., 4-methylpiperidin-1-yl vs. piperazinyl) can significantly alter target engagement, as seen in kinase inhibitor studies .

Q & A

Q. What synthetic strategies are commonly employed to synthesize this xanthine derivative?

The compound is synthesized via nucleophilic substitution reactions at the 8-position of a 1,3-dimethylxanthine scaffold. Functionalization involves introducing substituents such as 4-methylpiperidine and hydroxypropyl-phenoxy groups. Key steps include bromination at the 8-position followed by displacement with nucleophiles (e.g., thiols, amines) and subsequent coupling of the hydroxypropyl-phenoxy moiety . Spectral methods (NMR, IR, MS) are critical for confirming intermediates and final product purity .

Q. How is the structural integrity of the compound validated during synthesis?

Structural validation relies on a combination of 1H-NMR , 13C-NMR , and high-resolution mass spectrometry (HRMS). For example:

Q. What in vitro assays are used to evaluate its biological activity?

Initial screening focuses on receptor-binding assays (e.g., adenosine A1/A2A receptors due to the xanthine scaffold) and enzyme inhibition studies (e.g., phosphodiesterases). Dose-response curves (IC50 values) are generated using radioligand displacement or fluorescence-based assays .

Advanced Research Questions

Q. How can contradictions in spectral data during structural characterization be resolved?

Discrepancies in NMR assignments (e.g., overlapping signals) are addressed through:

Q. What computational methods predict its drug-likeness and pharmacokinetic properties?

Virtual screening tools (e.g., Chemicalize.org , SwissADME) analyze parameters such as:

- Lipinski’s Rule of Five : Molecular weight (<500), logP (<5), hydrogen bond donors/acceptors .

- Pharmacokinetic profiles : Predicted CYP450 metabolism, blood-brain barrier permeability, and solubility via QSAR models .

- Molecular docking : Binding affinity to target receptors (e.g., adenosine receptors) using AutoDock Vina or Schrödinger .

Q. How can reaction conditions be optimized for scale-up synthesis?

Advanced optimization employs Design of Experiments (DOE) and machine learning:

Q. What strategies improve selectivity in functionalizing the purine-dione core?

Selective functionalization at the 7- and 8-positions is achieved via:

- Protecting groups : Temporarily blocking reactive sites (e.g., silyl ethers for hydroxyl groups) during synthesis .

- Transition metal catalysis : Pd-mediated cross-coupling for introducing aryl/heteroaryl groups .

- Regioselective alkylation : Controlled pH and temperature to favor substitution at specific positions .

Methodological Considerations

- Spectral Data Interpretation : Always cross-validate NMR assignments with computational predictions and isotopic labeling .

- Reaction Monitoring : Use inline FTIR or LC-MS to track intermediate formation and minimize side products .

- Data Reproducibility : Document solvent purity, reaction atmosphere (N2/Ar), and catalyst batch to ensure consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.